
(Ra,S,S)-Me-SpiroBOX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ra,S,S)-Me-SpiroBOX is a chiral ligand derived from the spirocyclic scaffold. It is a member of the bis-oxazoline family, which is widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in various chemical reactions. The unique structure of this compound allows it to form stable complexes with transition metals, making it a valuable tool in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ra,S,S)-Me-SpiroBOX typically involves a multi-step process starting from readily available spirocyclic precursors. One common method includes the coupling of a spirocyclic diacid intermediate with phenylglycinols, followed by cyclization to form the bis-oxazoline structure. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Ra,S,S)-Me-SpiroBOX undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oxazoline N-oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxazoline N-oxides, primary and secondary amines, and various substituted oxazolines, which can be further utilized in different synthetic applications.
Wissenschaftliche Forschungsanwendungen
(Ra,S,S)-Me-SpiroBOX has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is used in the synthesis of chiral drugs and as a tool for studying drug-receptor interactions.
Industry: It is utilized in the production of fine chemicals and in the development of new materials with specific properties
Wirkmechanismus
The mechanism by which (Ra,S,S)-Me-SpiroBOX exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of enantiomerically pure products. The molecular targets include transition metal centers such as palladium, copper, and rhodium, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to (Ra,S,S)-Me-SpiroBOX include:
(R,R,R,R,R)-SPIROX: Another bis-oxazoline ligand with a similar spirocyclic structure.
(R,S,S)-SPIRAPO: A ligand used in iridium-catalyzed reactions.
BVD523 (ulixertinib): A small molecule inhibitor used in cancer therapy targeting the MEK-BRAF pathway .
Uniqueness
What sets this compound apart from these similar compounds is its high enantioselectivity and stability in forming metal-ligand complexes. This makes it particularly valuable in asymmetric catalysis, where the production of enantiomerically pure compounds is crucial. Additionally, its versatility in undergoing various chemical reactions further enhances its utility in synthetic applications.
Eigenschaften
Molekularformel |
C25H26N2O2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(4S)-4-methyl-2-[4'-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H26N2O2/c1-15-13-28-23(26-15)19-7-3-5-17-9-11-25(21(17)19)12-10-18-6-4-8-20(22(18)25)24-27-16(2)14-29-24/h3-8,15-16H,9-14H2,1-2H3/t15-,16-,25?/m0/s1 |
InChI-Schlüssel |
HHTASWZXIBCEAP-HJHDEKOOSA-N |
Isomerische SMILES |
C[C@H]1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C |
Kanonische SMILES |
CC1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=NC(CO6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


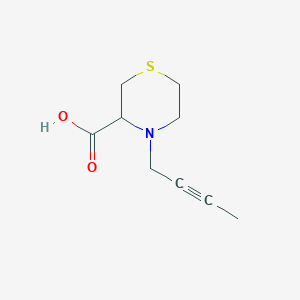
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
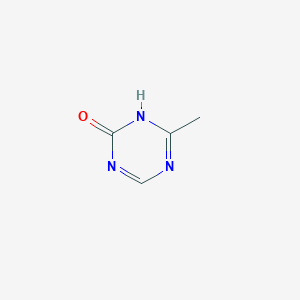
![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)
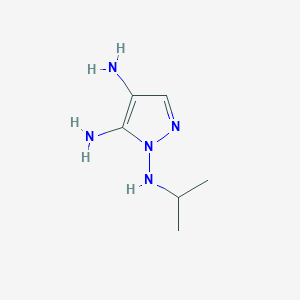

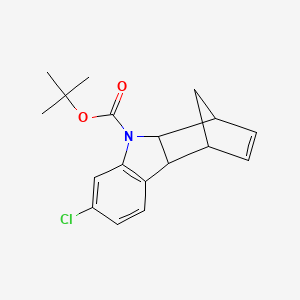


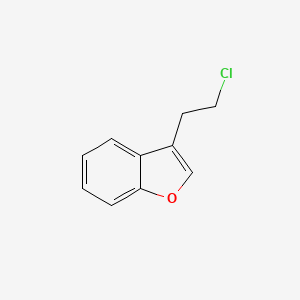
![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)
